
1-(4-Bromophenyl)cyclopentan-1-ol
概要
説明
“1-(4-Bromophenyl)cyclopentan-1-ol” is a chemical compound with the molecular formula C11H13BrO and a molecular weight of 241.12 . It belongs to the family of cyclopentenols.
Molecular Structure Analysis
The molecular structure of “1-(4-Bromophenyl)cyclopentan-1-ol” includes a cyclopentanol ring attached to a bromophenyl group . The InChI code for this compound is InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 .科学的研究の応用
Organic Synthesis
1-(4-Bromophenyl)cyclopentan-1-ol: is a valuable building block in organic synthesis. Its bromophenyl group makes it a versatile precursor for various organic reactions, including cross-coupling reactions like Suzuki and Stille couplings, which are pivotal for constructing complex organic molecules. The compound’s alcohol functionality allows for further derivatization into esters, ethers, and amines, expanding its utility in synthesizing pharmaceuticals, agrochemicals, and polymers .
Pharmacology
In pharmacology, 1-(4-Bromophenyl)cyclopentan-1-ol serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in molecules with potential therapeutic effects, such as anti-inflammatory, analgesic, and antipyretic properties. Researchers utilize this compound to develop new drugs with improved efficacy and reduced side effects .
Material Science
The compound’s role in material science is emerging, particularly in the development of organic electronic materials. Its bromine atom can be used to introduce other functional groups that alter the electronic properties of materials, making it a candidate for creating novel semiconductors, conductive polymers, and photovoltaic cells .
Analytical Chemistry
1-(4-Bromophenyl)cyclopentan-1-ol: is used as a standard in analytical chemistry for method development and calibration. Techniques like NMR, HPLC, LC-MS, and UPLC employ this compound to optimize analytical parameters, ensuring accurate and precise measurement of related substances in complex mixtures .
Biochemistry
In biochemistry, this compound is studied for its interaction with biological macromolecules. It can be used as a probe to understand the binding sites and conformational changes in proteins and enzymes. This knowledge is crucial for designing inhibitors or activators that can modulate biochemical pathways .
Environmental Science
Environmental scientists are interested in 1-(4-Bromophenyl)cyclopentan-1-ol due to its potential as a tracer for studying environmental processes. Its stability and detectability in various matrices make it suitable for monitoring the fate and transport of organic contaminants in the environment .
特性
IUPAC Name |
1-(4-bromophenyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEZRQJDHKLSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



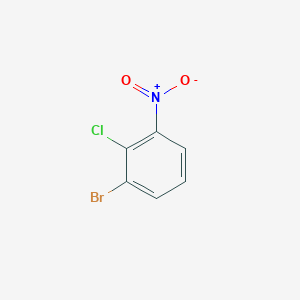

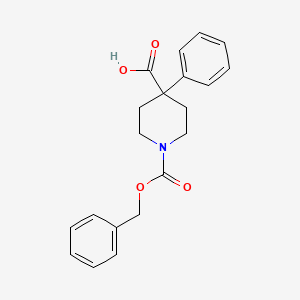
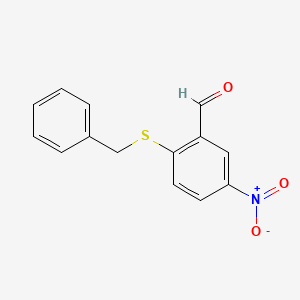

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

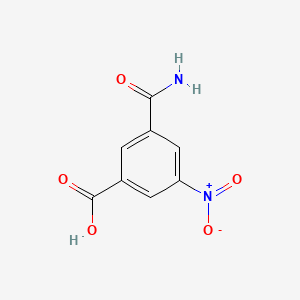
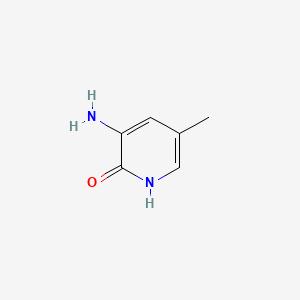
![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)
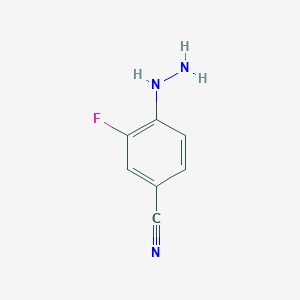
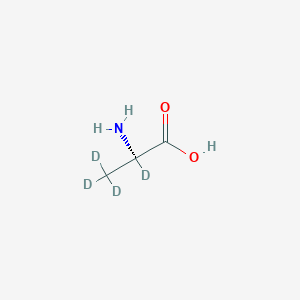
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)